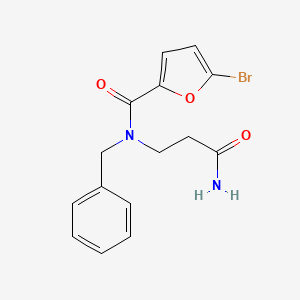amino]benzamide](/img/structure/B5026591.png)
N-(4-butylphenyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-butylphenyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide, also known as BAY 43-9006 or Sorafenib, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. Sorafenib was first approved by the US FDA in 2005 for the treatment of advanced renal cell carcinoma and has since been investigated for its efficacy against other types of cancer.
作用機序
Sorafenib works by inhibiting the activity of several protein kinases, including RAF kinases, vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR). By inhibiting these kinases, Sorafenib disrupts the signaling pathways that are involved in cell proliferation, angiogenesis, and apoptosis. This leads to the inhibition of tumor growth and the induction of tumor cell death.
Biochemical and Physiological Effects:
Sorafenib has been shown to have several biochemical and physiological effects, including the inhibition of tumor cell proliferation, the induction of tumor cell death, and the inhibition of angiogenesis. Sorafenib has also been shown to have anti-inflammatory and anti-fibrotic effects in preclinical studies.
実験室実験の利点と制限
The advantages of Sorafenib for lab experiments include its well-characterized mechanism of action and its ability to inhibit the activity of several protein kinases that are involved in cancer progression. However, the limitations of Sorafenib include its low solubility in water and its potential to cause off-target effects.
将来の方向性
There are several future directions for the investigation of Sorafenib, including the development of more potent and selective inhibitors of protein kinases, the identification of biomarkers that can predict response to Sorafenib, and the investigation of Sorafenib in combination with other therapeutic agents. Additionally, the development of Sorafenib analogs that have improved pharmacokinetic properties and reduced toxicity is an area of active investigation.
合成法
The synthesis of Sorafenib involves a multi-step process that includes the reaction of 4-bromo-2-fluoroaniline with 4-butylaniline to form N-(4-butylphenyl)-2-fluoro-4-bromoaniline. This intermediate is then reacted with 4-methoxybenzenesulfonyl chloride to form N-(4-butylphenyl)-4-[[(4-methoxyphenyl)sulfonyl]amino]benzamide. The final step involves the methylation of the sulfonamide group with methyl iodide to form N-(4-butylphenyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide.
科学的研究の応用
Sorafenib has been extensively studied for its potential therapeutic applications in the treatment of various types of cancer, including hepatocellular carcinoma, breast cancer, and thyroid cancer. Sorafenib works by inhibiting the activity of several protein kinases that are involved in cell proliferation, angiogenesis, and apoptosis. In addition to its anti-cancer properties, Sorafenib has also been investigated for its potential to treat other diseases, such as psoriasis and renal fibrosis.
特性
IUPAC Name |
N-(4-butylphenyl)-4-[(4-methoxyphenyl)sulfonyl-methylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4S/c1-4-5-6-19-7-11-21(12-8-19)26-25(28)20-9-13-22(14-10-20)27(2)32(29,30)24-17-15-23(31-3)16-18-24/h7-18H,4-6H2,1-3H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTNXMUAFWIKNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-{[4-(4-methylphenyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B5026525.png)
![N-(4-{[2-(2-chlorobenzoyl)hydrazino]carbonyl}phenyl)pentanamide](/img/structure/B5026533.png)
![N-(2-chloro-3-pyridinyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5026538.png)
![11-chloro-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B5026547.png)
![2-(4-methoxyphenyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate](/img/structure/B5026556.png)

![N~2~-(3,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B5026568.png)
![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5026571.png)
![3-(3-methylphenyl)-5-{[1-(2-nitrobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5026577.png)

![1-[(5-ethyl-2-thienyl)carbonyl]-4-(4-methylbenzyl)piperazine](/img/structure/B5026597.png)
![N-(2-chlorophenyl)-2-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5026605.png)
![5-(3-nitrobenzoyl)-4-propyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B5026607.png)
![11-(2-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5026609.png)